molecular formula C16H16N2O3S B6535966 2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 1058220-10-2

2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide

Cat. No. B6535966
CAS RN: 1058220-10-2
M. Wt: 316.4 g/mol
InChI Key: BYPFHLBUTSWERE-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . Substituted derivatives of thiophene, like the compound you’re interested in, would have additional functional groups attached to this basic ring structure.


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . For example, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions. Researchers have explored their role in modulating inflammatory pathways and mitigating inflammation-related diseases .

Anti-Cancer Properties: Certain thiophene derivatives have demonstrated anti-cancer activity. They may interfere with cancer cell growth, inhibit specific kinases, or induce apoptosis. Investigating the anti-cancer potential of our compound could yield valuable insights .

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes may influence neurotransmitter systems, impacting anxiety and mood disorders. Further studies could elucidate whether our compound possesses similar properties .

Anti-Fungal and Anti-Microbial Activity: Thiophenes have shown promise as anti-fungal and anti-microbial agents. Their mechanisms of action involve disrupting cell membranes or inhibiting essential enzymes. Evaluating our compound’s efficacy against specific pathogens is crucial .

Estrogen Receptor Modulation: Some thiophenes interact with estrogen receptors, potentially affecting hormone-related conditions. Investigating whether our compound exhibits estrogen receptor modulation could be relevant .

Material Science and Industrial Applications

Beyond medicinal chemistry, thiophenes find applications in material science and industry:

Organic Semiconductors: Thiophene-based compounds contribute to organic semiconductors, which are essential for electronic devices. Their π-conjugated structures allow efficient charge transport, making them valuable in OLEDs and organic field-effect transistors (OFETs) .

Corrosion Inhibitors: Thiophene derivatives act as corrosion inhibitors, protecting metals from degradation in aggressive environments. Understanding the corrosion resistance properties of our compound could be beneficial .

Synthetic Chemistry

Thiophenes serve as versatile building blocks in synthetic chemistry. Researchers have developed novel synthetic routes to access various thiophene derivatives, including our compound .

Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it’s likely that future research will continue to explore the potential of thiophene derivatives, including compounds like “2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide”.

properties

IUPAC Name

2-methoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFHLBUTSWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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